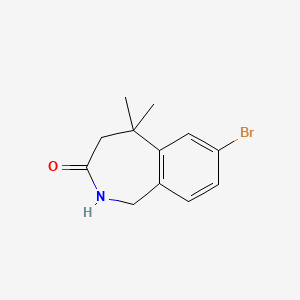
3-(2-Hydroxyethyl)-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyethyl)-4-nitrophenol is an organic compound characterized by the presence of a hydroxyethyl group and a nitro group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-4-nitrophenol typically involves the nitration of phenol followed by the introduction of the hydroxyethyl group. One common method is the nitration of phenol using nitric acid to produce 4-nitrophenol, which is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxyethyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-4-nitrophenol or 3-(2-carboxyethyl)-4-nitrophenol.
Reduction: Formation of 3-(2-hydroxyethyl)-4-aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
3-(2-Hydroxyethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyethyl)-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyethyl-4-nitrophenol
- 3-Hydroxypropyl-4-nitrophenol
- 2-Hydroxyisobutyl-4-nitrophenol
Comparison
3-(2-Hydroxyethyl)-4-nitrophenol is unique due to the specific positioning of the hydroxyethyl and nitro groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications.
Propriétés
Formule moléculaire |
C8H9NO4 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-4-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c10-4-3-6-5-7(11)1-2-8(6)9(12)13/h1-2,5,10-11H,3-4H2 |
Clé InChI |
FOVSSCXIQDGJSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)CCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)


![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)


